molecular formula C23H23N3O5S B2809546 2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 899927-67-4

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2809546
CAS No.: 899927-67-4
M. Wt: 453.51
InChI Key: SQXIIHDYIXVHCM-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and various acylating agents. The key steps in the synthesis may involve:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the ethoxyphenyl and dimethyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Acylation to form the final product: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes such as EZH2, which is involved in the regulation of gene expression and is a target for cancer therapy . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit their migration and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide is unique due to its specific substitution pattern and the presence of the furylmethyl acetamide group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-30-17-9-7-16(8-10-17)26-21(28)20-14(2)15(3)32-22(20)25(23(26)29)13-19(27)24-12-18-6-5-11-31-18/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXIIHDYIXVHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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